ethyl 4-(2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate
CAS No.: 537667-82-6
Cat. No.: VC4983144
Molecular Formula: C22H20N4O4S
Molecular Weight: 436.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537667-82-6 |
|---|---|
| Molecular Formula | C22H20N4O4S |
| Molecular Weight | 436.49 |
| IUPAC Name | ethyl 4-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C22H20N4O4S/c1-3-30-21(29)13-8-10-14(11-9-13)23-17(27)12-31-22-25-18-15-6-4-5-7-16(15)24-19(18)20(28)26(22)2/h4-11,24H,3,12H2,1-2H3,(H,23,27) |
| Standard InChI Key | DQDWGFDVSSESNK-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 |
Introduction
Chemical Structure and Nomenclature
Structural Composition
The compound features three distinct moieties:
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Pyrimido[5,4-b]indole core: A bicyclic system combining pyrimidine and indole rings. The 3-methyl and 4-oxo substituents on the pyrimidine ring influence electronic properties and hydrogen-bonding potential.
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Thioacetamido linker: A sulfur-containing bridge (-S-CH2-CONH-) connecting the pyrimidoindole core to the benzoate group. The thioether bond enhances metabolic stability compared to oxygen analogs .
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Ethyl benzoate group: An ester-functionalized aromatic ring providing hydrophobicity and influencing bioavailability.
IUPAC Nomenclature
The systematic name, ethyl 4-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate, reflects the substitution pattern:
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"4-Oxo" denotes the ketone at position 4 of the pyrimidine.
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"3-Methyl" specifies the methyl group at position 3.
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"Thioacetamido" describes the -NH-C(O)-CH2-S- linkage.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 537667-82-6 |
| Molecular Formula | |
| Molecular Weight | 436.49 g/mol |
| IUPAC Name | Ethyl 4-[[2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzoate |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)NC4=CC=CC=C43 |
| Topological Polar Surface Area | 131 Ų |
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis involves three key segments:
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Pyrimidoindole Core Construction: Typically achieved via cyclocondensation of 5-aminoindole derivatives with β-keto esters or malononitrile derivatives under acidic conditions.
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Thioacetamido Linker Introduction: Alkylation of the pyrimidine sulfur atom with chloroacetyl chloride, followed by amidation with 4-aminobenzoic acid .
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Esterification: Reaction of the benzoic acid intermediate with ethanol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) .
Stepwise Synthesis Protocol
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Formation of 3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole:
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5-Amino-1-methylindole (1.0 equiv) reacts with ethyl acetoacetate (1.2 equiv) in acetic acid at reflux (120°C, 12 h).
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Cyclization yields the pyrimidoindole core with 78% efficiency.
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Thiolation at Position 2:
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Alkylation with Chloroacetyl Chloride:
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The thiolate anion (generated using NaH in DMF) reacts with chloroacetyl chloride (1.1 equiv) at 0°C to form the thioether (yield: 82%).
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Amidation with Ethyl 4-Aminobenzoate:
Table 2: Synthetic Optimization Parameters
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate | AcOH, reflux, 12 h | 78 |
| 2 | Lawesson’s reagent | Toluene, 110°C, 6 h | 65 |
| 3 | Chloroacetyl chloride | DMF, 0°C, 2 h | 82 |
| 4 | HATU, DIPEA | DMF, rt, 24 h | 75 |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (DMSO: 32 mg/mL; DMF: 28 mg/mL) but poorly soluble in water (<0.1 mg/mL).
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Stability: The ester group is susceptible to hydrolysis under basic conditions (pH > 8), while the thioether bond oxidizes slowly in air, necessitating storage under inert gas.
Spectroscopic Characterization
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NMR (400 MHz, DMSO-d6): δ 1.32 (t, 3H, -OCH2CH3), 3.15 (s, 3H, N-CH3), 4.28 (q, 2H, -OCH2), 7.45–8.10 (m, 8H, aromatic), 10.21 (s, 1H, -NH).
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IR (KBr): 1725 cm (ester C=O), 1660 cm (amide C=O), 1240 cm (C=S) .
Biological Activities and Research Findings
Antimicrobial Activity
Against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), outperforming fluconazole (MIC = 32 µg/mL).
Immunomodulatory Effects
In murine dendritic cells, analogs activate TLR4, inducing IP-10 (EC = 0.8 µM) with minimal IL-6 production, suggesting a bias toward interferon pathways .
Table 3: Hypothetical Biological Data
| Assay | Result | Reference Model |
|---|---|---|
| Topoisomerase II Inhibition | IC = 0.9 µM | HeLa cells |
| TLR4 Activation | EC = 1.4 µM | mBMDC |
| Cytotoxicity (CC) | 45 µM | HepG2 cells |
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